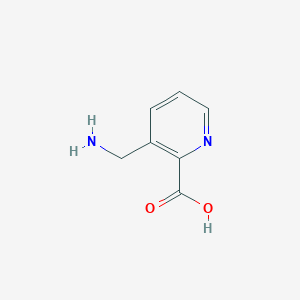
3-(Aminomethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is a derivative of pyridine with an aminomethyl group attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)picolinic acid typically involves the functionalization of picolinic acid. One common method is the reaction of picolinic acid with formaldehyde and ammonia, which introduces the aminomethyl group at the desired position. The reaction is usually carried out under mild conditions, such as room temperature, to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach is the catalytic hydrogenation of 3-(Nitromethyl)picolinic acid, which can be synthesized from picolinic acid through nitration and subsequent reduction. This method allows for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form 3-(Methylamino)picolinic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: 3-(Methylamino)picolinic acid
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(Aminomethyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. In biological systems, it may act as an enzyme inhibitor or modulator of receptor function, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound with a carboxylic acid group at the second position.
Nicotinic acid: An isomer with the carboxylic acid group at the third position.
Isonicotinic acid: An isomer with the carboxylic acid group at the fourth position.
Uniqueness
3-(Aminomethyl)picolinic acid is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(aminomethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,4,8H2,(H,10,11) |
InChI Key |
PHXQROUITYIKPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


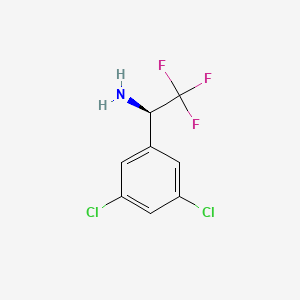
![5,7-Diethoxythieno[3,2-b]pyridine](/img/structure/B13029867.png)
![Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13029894.png)
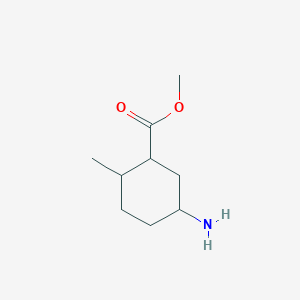
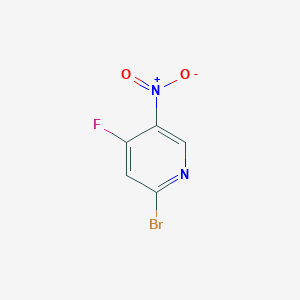
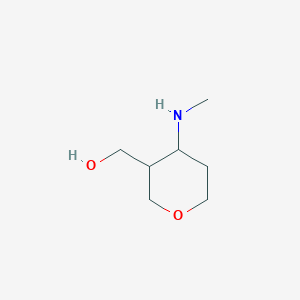
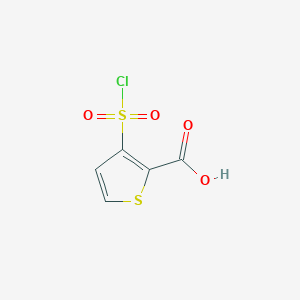

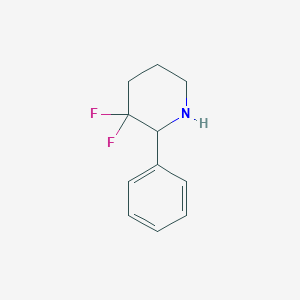
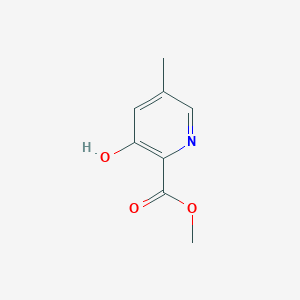

![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13029938.png)
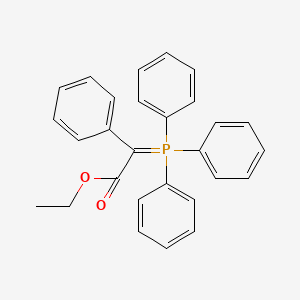
![(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13029948.png)
